molecular formula C20H18N4O5 B10899591 (2E)-2-cyano-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B10899591
M. Wt: 394.4 g/mol
InChI Key: UWBRMAXVXNACRF-XNTDXEJSSA-N
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Description

(E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a nitro-substituted pyridyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include amines, substituted aromatic compounds, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can be compared with other compounds that have similar functional groups, such as:
    • 2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-2-PROPENAMIDE
    • 2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-BUTENAMIDE

Uniqueness

The uniqueness of (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

(E)-2-cyano-3-[4-(5-nitropyridin-2-yl)oxyphenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C20H18N4O5/c21-11-15(20(25)23-13-18-2-1-9-28-18)10-14-3-6-17(7-4-14)29-19-8-5-16(12-22-19)24(26)27/h3-8,10,12,18H,1-2,9,13H2,(H,23,25)/b15-10+

InChI Key

UWBRMAXVXNACRF-XNTDXEJSSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])/C#N

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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